6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
The compound “6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . It has been associated with significant antifungal activity, with some compounds showing up to 80-fold higher activity than ketoconazole . It has also been evaluated for its in vitro antimicrobial activity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a multi-step reaction sequence . The process involves the reaction of aromatic acids with 3-furoyl-4-amino-5-mercapto-1,2,4-triazole in the presence of phosphoryl chloride .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives has been confirmed through elemental analysis and spectral data . The 1,2,4-triazole nucleus is a stable compound and acts as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involve cyclization, condensation reactions, and functional group transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been confirmed through elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral data .Mechanism of Action
Target of Action
The primary target of 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase (Mt SD) . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target .
Mode of Action
The compound acts as an inhibitor of Shikimate dehydrogenase (Mt SD) . It interacts with the enzyme, leading to a decrease in its activity. This interaction results in the inhibition of the biosynthesis of the chorismate end product .
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a decrease in the production of chorismate .
Result of Action
The inhibition of Shikimate dehydrogenase by 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole leads to a decrease in the production of the chorismate end product . This disruption of the shikimate pathway can have significant molecular and cellular effects, potentially leading to the death of cells that rely on this pathway .
Future Directions
The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involve the design and synthesis of new therapeutic candidates against urease-positive microorganisms . The results demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors .
Biochemical Analysis
Biochemical Properties
6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated against the urease enzyme, an important virulence factor in urease-positive microorganisms . The compound exhibits inhibitory activities, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 μM .
Cellular Effects
The compound’s inhibitory effect on the urease enzyme impacts the function of urease-positive microorganisms. By inhibiting urease, 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can disrupt the microorganism’s ability to hydrolyze urea, a key process in their metabolic activities .
Molecular Mechanism
The compound’s mechanism of action involves competitive inhibition of the urease enzyme . By binding to the active site of the enzyme, 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole prevents the enzyme from catalyzing the hydrolysis of urea .
Temporal Effects in Laboratory Settings
The effects of 6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on urease activity have been observed over time in laboratory settings . The compound exhibits sustained inhibitory effects, suggesting stability and long-term impact on urease activity .
Metabolic Pathways
6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole interacts with the urea cycle, a key metabolic pathway in urease-positive microorganisms . By inhibiting urease, the compound disrupts the hydrolysis of urea, affecting the overall metabolic flux .
Properties
IUPAC Name |
6-(furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c1-5-9-10-8-12(5)11-7(14-8)6-3-2-4-13-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRFCUNPGFRNLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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